molecular formula C15H17N3O3S B3013743 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034424-26-3

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B3013743
CAS RN: 2034424-26-3
M. Wt: 319.38
InChI Key: LNAUHUHXYXAAFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-(dimethylamino)-2H-azirines with other heterocyclic compounds like 1,3-thiazolidine-2-thione, leading to a mixture of products depending on the reaction conditions . For example, in polar solvents or under catalysis, the initially formed products can isomerize to different structures . Additionally, the synthesis of novel derivatives through ketene-imine cycloaddition reactions has been reported, which involves the formation of Schiff bases followed by cyclization . These methods highlight the versatility of reactions involving azirines and thiazolidines, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds and intermediates have been established using techniques such as X-ray crystallography . These analyses confirm the formation of the expected products and provide detailed insights into the molecular conformations and stereochemistry of the compounds. The structural determination is crucial for understanding the reactivity and potential interactions of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactions leading to the formation of these compounds involve complex mechanisms, including ring enlargement, ring contraction, and transannular reactions . The reaction mechanisms have been proposed based on experimental evidence and labeling studies, which help in understanding the transformation of starting materials into the desired products . The reactivity of these compounds is influenced by factors such as solvent, temperature, and catalysts, which can direct the outcome of the reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione" are not directly reported in the provided papers, the studies of related compounds suggest that these types of molecules may exhibit interesting properties such as antimicrobial activity . The synthesized compounds have been characterized using various spectroscopic methods, including FT-IR, 1H-NMR, and 13C-NMR, which provide information about the functional groups and the chemical environment within the molecules . The antimicrobial activities of some derivatives have been evaluated, showing effectiveness against certain bacterial and fungal strains, which indicates the potential of these compounds as lead molecules for drug development .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds structurally related to 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a series of thiazolidinone and azetidinone derivatives exhibited significant antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006). Another study reported the synthesis of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives showing promising antimicrobial properties (Al-Adhami & Al-Majidi, 2021).

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of thiazolidine-2,4-dione have been synthesized and tested for their antiproliferative effects against various human cancer cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The study found that certain derivatives exhibited potent antiproliferative activity, highlighting the potential of these compounds in cancer research (Chandrappa et al., 2008).

Antitubercular Activity

Quinoxaline derivatives bearing azetidinone and thiazolidinone groups were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Some derivatives showed comparable activity to the standard drug isoniazid, underscoring the therapeutic potential of these compounds in treating tuberculosis (Puratchikody et al., 2011).

Antidiabetic and Insulin Sensitizing Effects

Thiazolidinediones, a class of compounds to which this compound belongs, are known for their insulin-sensitizing effects. Research has focused on synthesizing derivatives of thiazolidine-2,4-dione to explore their potential in enhancing glucose utilization and managing diabetes-related symptoms without causing significant hepatotoxicity or affecting body weight negatively (Shukla et al., 2020).

Synthesis and Application in Material Science

The compound and its derivatives have also been explored for their potential applications in material science, such as in the synthesis of polyurethane elastomers. A study reported the synthesis of dual-functional building intermediates for the iterative syntheses of hard segments in supramolecular extenders, demonstrating the versatility of these compounds beyond pharmacological applications (Kuo et al., 2012).

Mechanism of Action

properties

IUPAC Name

3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-16(2)11-5-3-10(4-6-11)14(20)17-7-12(8-17)18-13(19)9-22-15(18)21/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAUHUHXYXAAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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